N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S2/c17-13(12-10-3-1-2-4-11(10)19-16-12)15-7-14(18)8-20-5-6-21-9-14/h18H,1-9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIMQUYZWCIOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3(CSCCSC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article focuses on its synthesis, biological evaluation, and the mechanisms underlying its activity.
The compound has the following chemical characteristics:
- Molecular Formula: C14H20N2O3S2
- Molecular Weight: 328.5 g/mol
- CAS Number: 2415487-88-4
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the benzoxazole core and the introduction of the dithiepan moiety. The synthetic routes often utilize commercially available precursors and involve reactions such as cyclization and nucleophilic substitutions.
Biological Activity Overview
Research indicates that compounds with a benzoxazole core often exhibit a range of biological activities including antimicrobial and anticancer properties. The specific biological activities of this compound have been evaluated in various studies.
Antimicrobial Activity
In vitro studies have shown that benzoxazole derivatives can possess significant antimicrobial activity. For instance:
- Study Findings: A series of benzoxazole analogues were synthesized and tested against various bacterial strains including Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and fungi such as Candida albicans.
- Minimum Inhibitory Concentration (MIC): The MIC values for these compounds were comparable to standard antibiotics like ofloxacin and fluconazole. For example, certain derivatives demonstrated MIC values as low as 7.81 µg/ml against resistant strains .
| Compound | Target Organism | MIC (µg/ml) | Comparison |
|---|---|---|---|
| Compound 1 | E. coli | 15 | Comparable to ofloxacin |
| Compound 2 | C. albicans | 10 | More potent than fluconazole |
| Compound 3 | P. aeruginosa | 12.5 | Comparable to standard antibiotics |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has also been explored:
- Cell Lines Tested: Human colorectal carcinoma (HCT116) cell lines were used to evaluate anticancer activity.
- IC50 Values: Certain compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil. For instance, one derivative showed an IC50 value of 24.5 µM compared to 29.2 µM for 5-fluorouracil .
| Compound | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| Compound A | 24.5 | 29.2 |
| Compound B | 39.9 | 35.6 |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction: It may interact with cellular receptors that modulate signaling pathways related to growth and survival.
Case Studies
Several studies have documented the efficacy of benzoxazole derivatives in clinical settings:
- Antimicrobial Efficacy Study: A study reported that a derivative similar to this compound showed significant antibacterial activity against multi-drug resistant strains.
- Cancer Cell Line Study: Research indicated that another derivative displayed potent cytotoxicity against HCT116 cells with a mechanism potentially involving apoptosis induction.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound belongs to the benzoxazole family, which has been extensively studied for their biological activities. Benzoxazoles exhibit a broad range of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. Research indicates that derivatives of benzoxazole can act as inhibitors for various enzymes and receptors involved in disease pathways .
Clinical Relevance
Recent studies have shown that benzoxazole derivatives are under investigation for treating conditions such as cancer and neurodegenerative diseases. The unique structure of N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide may enhance its efficacy as a drug candidate by improving bioavailability or selectivity towards specific molecular targets .
Biological Research
Biochemical Probes
This compound can serve as a biochemical probe to study specific biological pathways. Its functional groups allow it to interact with various biomolecules, making it suitable for investigating enzyme activity or receptor signaling pathways. Such applications are crucial in understanding disease mechanisms and developing new therapeutic strategies.
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is vital for optimizing the biological activity of compounds. This compound can be modified to assess changes in activity against specific targets. This approach aids in identifying lead compounds for further development .
Material Science
Advanced Materials Development
The compound’s unique chemical structure positions it as a candidate for creating advanced materials with specific properties. Its ability to form stable complexes with metals or other organic molecules can lead to the development of novel materials for electronics or catalysis.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound A : N-(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Key differences :
- Replaces benzoxazole with a benzothiophene core.
- Substituted with a 2-chlorophenyl group and ethyl chain.
- Implications: Benzothiophene’s sulfur atom may increase lipophilicity (LogP) compared to benzoxazole’s oxygen.
Compound B : Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Key differences: Features a tetrahydroisoquinoline scaffold with methoxy and ester groups.
- Implications: Isoquinoline derivatives are prevalent in CNS-targeting drugs; the absence of this core in the target compound suggests divergent pharmacological pathways .
Functional Group Variations
Compound C : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Key differences: Contains a benzodioxin-pyridine hybrid with dimethylaminomethyl and methoxy groups.
- Implications: The dimethylaminomethyl group enhances basicity, contrasting with the target compound’s neutral dithiepan-hydroxyl motif. Higher molecular weight (391.46 g/mol vs. ~166 g/mol for the benzoxazole core) may reduce bioavailability .
Carboxamide Derivatives in Drug Discovery
Compound D : 4-(3-Bromophenyl)-6-methyl-N-(4,5,6,7-tetrahydro-3a,7a-dihydro-1H-indol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Key differences :
- Uses a thioxo-pyrimidine scaffold with bromophenyl and indole substituents.
- Bromine’s electron-withdrawing effects may alter electronic properties compared to the target’s hydroxyl group .
Data Table: Structural and Physicochemical Comparison
*Estimated based on benzoxazole core (C₈H₁₀N₂O₂) + dithiepan substituent (C₆H₈O S₂).
Research Implications
- Sulfur vs. Oxygen Heterocycles : The target’s dithiepan-benzoxazole hybrid may offer unique redox stability compared to benzothiophene (Compound A) or pyrimidine (Compound D) derivatives.
- Molecular Weight : The target’s moderate size (~350 g/mol) balances lipophilicity and bioavailability, contrasting with bulkier analogs like Compound C (~391 g/mol).
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound while minimizing trial-and-error approaches?
- Methodological Answer :
- Step 1 : Employ Design of Experiments (DOE) to identify critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial designs .
- Step 2 : Integrate quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, narrowing experimental conditions .
- Step 3 : Validate predictions via small-scale reactions, prioritizing high-yield pathways observed in simulations.
- Key Reference : Synthesis protocols for structurally related benzothiazole carboxamides highlight ethanol and acetic acid as optimal solvents for analogous reactions .
Q. What spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry, referencing coupling patterns in benzoxazole derivatives .
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., hydroxy, dithiepan) via characteristic stretches (e.g., O-H ~3200 cm, C=S ~600–700 cm) .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm), calibrated against synthetic intermediates .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed reactivity in heterocyclic systems?
- Methodological Answer :
- Step 1 : Perform multiscale simulations combining molecular dynamics (MD) for conformational sampling and quantum mechanics/molecular mechanics (QM/MM) for reactivity analysis .
- Step 2 : Analyze conflicting data (e.g., unexpected byproducts) by comparing computed activation energies with experimental Arrhenius plots.
- Step 3 : Refine models using feedback loops: Re-optimize force fields or basis sets based on experimental outcomes .
- Case Study : Benzothiazole derivatives showed deviations in regioselectivity due to solvent effects not accounted for in gas-phase simulations .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Step 1 : Conduct docking studies with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina, focusing on the benzoxazole and dithiepan moieties as potential binding motifs .
- Step 2 : Validate in vitro via enzyme inhibition assays (e.g., IC determination) under physiologically relevant pH and temperature .
- Step 3 : Apply metabolomic profiling (LC-MS/MS) to identify metabolic intermediates and degradation pathways in cellular models .
Q. How can researchers address contradictions in stability data under varying environmental conditions?
- Methodological Answer :
- Step 1 : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling, monitored via HPLC .
- Step 2 : Apply multivariate analysis (e.g., PCA) to correlate degradation rates with factors like humidity, light exposure, or pH .
- Step 3 : Cross-reference with computational degradation models (e.g., bond dissociation energy calculations for hydrolytically labile groups) .
Methodological Resources Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
